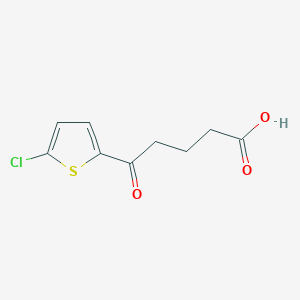

5-(5-Chloro-2-thienyl)-5-oxovaleric acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(5-chlorothiophen-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOCQPXZYBTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374071 | |

| Record name | 5-(5-Chloro-2-thienyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-40-1 | |

| Record name | 5-(5-Chloro-2-thienyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 5 5 Chloro 2 Thienyl 5 Oxovaleric Acid Within Thiophene and Carboxylic Acid Chemistry

The chemical identity of 5-(5-chloro-2-thienyl)-5-oxovaleric acid is fundamentally defined by its two primary functional components: the thiophene (B33073) ring and the carboxylic acid group. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, a structure that is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.gov The thiophene ring system is aromatic because one of the lone pairs of electrons on the sulfur atom participates in the π-electron system, and it generally undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). nih.govwikipedia.org The acylation of thiophene, typically through a Friedel-Crafts reaction, preferentially occurs at the 2-position (the carbon atom adjacent to the sulfur), as the intermediate carbocation is more stabilized by resonance compared to attack at the 3-position. stackexchange.com

The presence of a chlorine atom at the 5-position of the thiophene ring further modifies its electronic properties and reactivity. Halogenation is a common strategy in organic synthesis to create versatile handles for further functionalization, for instance, in metal-catalyzed cross-coupling reactions. beilstein-journals.org The carboxylic acid moiety, on the other hand, is a ubiquitous functional group that imparts acidic properties to the molecule and provides a reactive site for a wide range of transformations, most notably the formation of esters, amides, and acid chlorides. The interplay between the halogenated aromatic ring and the aliphatic carboxylic acid chain in this compound dictates its utility in multi-step synthetic sequences.

Significance of Oxovaleric Acid Derivatives As Synthetic Intermediates and Chemical Scaffolds

Oxovaleric acid (also known as levulinic acid when the oxo group is at the 4-position) and its derivatives are recognized as valuable synthetic intermediates. The bifunctional nature of these molecules, containing both a ketone and a carboxylic acid, allows for selective and sequential reactions, making them versatile scaffolds for constructing more complex molecular architectures.

The primary significance of 5-(5-chloro-2-thienyl)-5-oxovaleric acid, in particular, lies in its role as a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. nih.govresearchgate.net Clopidogrel is a thienopyridine class drug used extensively to prevent cardiovascular events like heart attacks and strokes. nbinno.com The synthesis of Clopidogrel and related compounds often involves the use of thiophene (B33073) derivatives that are subsequently elaborated to form the final active pharmaceutical ingredient. researchgate.net The oxovaleric acid portion of the molecule provides the necessary carbon framework that, through a series of reactions including cyclization and functional group manipulations, ultimately forms part of the core structure of the target drug. The synthesis of related pharmaceutical agents, such as the anticoagulant Rivaroxaban, also employs halogenated thiophene carboxylic acids as starting materials, highlighting the importance of this class of compounds. nih.govgoogle.com

Overview of Research Trajectories for Halogenated Thiophene Compounds in Organic Synthesis

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond between the thiophene ring and the acyl group. This disconnection points to a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com

This primary retrosynthetic step identifies two key precursors:

An activated thiophene ring: 2-chlorothiophene (B1346680).

An acylating agent: Glutaric anhydride (B1165640) or a related derivative of a five-carbon dicarboxylic acid.

An alternative disconnection can be envisioned at the carboxyl group, suggesting a pathway involving the carboxylation of an organometallic intermediate derived from a suitably functionalized chlorothiophene. beilstein-journals.orgresearchgate.net These approaches define the principal strategies for synthesizing the target molecule. Thiophenes are significant sulfur-containing aromatic heterocycles, and their synthesis and functionalization are well-established fields. rsc.org

Table 1: Key Precursors and Corresponding Synthetic Strategies

| Precursor 1 | Precursor 2 | Synthetic Strategy |

|---|---|---|

| 2-Chlorothiophene | Glutaric Anhydride | Friedel-Crafts Acylation |

| 2-Chloro-5-lithiothiophene | Carbon Dioxide (CO₂) | Carboxylation |

Established Synthetic Routes to the Compound

Traditional methods for the synthesis of this compound and related structures rely on well-understood, robust chemical transformations.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction involves the acylation of 2-chlorothiophene with glutaric anhydride.

The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent. organic-chemistry.org A stoichiometric amount of the catalyst is often necessary because the resulting ketone product can form a complex with the Lewis acid. organic-chemistry.org The acylation of thiophene preferentially occurs at the C2 (alpha) position due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediate. stackexchange.com For 2-chlorothiophene, the incoming electrophile is directed to the vacant C5 position.

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction of glutaric anhydride with the Lewis acid. This ion is then attacked by the electron-rich thiophene ring, followed by deprotonation to restore aromaticity. While effective, traditional Friedel-Crafts reactions often require harsh conditions and generate significant waste from the hydrolytic workup needed to decompose the catalyst-product complex. google.com

Table 2: Common Lewis Acids in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous, often in a chlorinated solvent | Highly active but requires stoichiometric amounts and aqueous workup. masterorganicchemistry.comgoogle.com |

| Stannic Chloride (SnCl₄) | Milder than AlCl₃, used for sensitive substrates | Also used in the acylation of thiophenes. google.com |

| Zinc Chloride (ZnCl₂) | Less active, requires higher temperatures | Can be used for acylating thiophene with anhydrides. google.com |

An alternative strategy focuses on introducing the carboxylic acid functionality onto a pre-existing thiophene ring. beilstein-journals.org This is commonly achieved through the carboxylation of organometallic intermediates, such as Grignard or organolithium reagents. beilstein-journals.orgresearchgate.net

One route involves the formation of a Grignard reagent from a halogenated thiophene, such as 2-chloro-5-bromothiophene, by reacting it with magnesium metal. google.com This organomagnesium compound is a potent nucleophile that readily attacks carbon dioxide (often used in its solid form, "dry ice") to form a magnesium carboxylate salt. libretexts.orgmasterorganicchemistry.com Subsequent acidification with a strong aqueous acid yields the final carboxylic acid. libretexts.org A significant challenge with Grignard reagents is their high reactivity, requiring strictly anhydrous (water-free) conditions and incompatibility with acidic functional groups. researchgate.net

Another powerful method is direct metallation using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with CO₂. beilstein-journals.orggoogle.com This approach can be used to prepare 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene. google.com The choice of solvent is critical, with ethers like tetrahydrofuran (B95107) (THF) or methyl tert-butyl ether (MTBE) being common. beilstein-journals.org This method also demands anhydrous and often low-temperature conditions to avoid side reactions. beilstein-journals.orggoogle.com

Oxidation reactions provide another avenue for synthesizing the target compound or key intermediates. The oxidation can target either the thiophene ring itself or a side chain attached to it. While the thiophene ring is relatively stable, it can be oxidized at the sulfur atom to a thiophene-S-oxide or a sulfone, or at the C=C double bonds to form an epoxide. wikipedia.orgnih.gov Peracids, such as trifluoroperacetic acid, are capable of oxidizing thiophene. wikipedia.orgacs.org

A more synthetically relevant strategy involves the oxidation of a precursor molecule. For instance, 5-chloro-2-acetylthiophene can be oxidized using reagents like sodium hypochlorite (B82951) in a haloform-type reaction to yield 5-chlorothiophene-2-carboxylic acid. google.com This carboxylic acid can then be elaborated into the final oxovaleric acid structure through subsequent reactions. The oxidation of thiophene derivatives is also a key process in their metabolism in biological systems, often mediated by cytochrome P450 enzymes, which can lead to hydroxylated products or thiophene-S-oxides. nih.gov

Emerging Synthetic Methodologies and Process Optimization

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly processes. rsc.orgnih.gov This includes minimizing hazardous waste, reducing reaction times, and improving yields through process optimization and the use of novel catalysts. eurekaselect.com

For Friedel-Crafts acylations, significant efforts have been made to replace traditional, moisture-sensitive Lewis acids with recyclable solid acid catalysts like zeolites. researchgate.net Zeolites, such as the Hβ type, have shown high activity and selectivity in the acylation of thiophene, offering the advantages of easier product separation and catalyst regeneration. researchgate.netresearchgate.net Optimizing reaction parameters, such as the molar ratio of reactants, can further enhance catalyst lifetime and productivity in continuous flow processes. researchgate.net

The functionalization of thiophene rings has been revolutionized by the advent of transition metal catalysis, particularly using palladium. acs.orgrsc.orgnih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming C-C bonds. nih.govsemanticscholar.org This could involve coupling a thiophene boronic acid with a halogenated partner. semanticscholar.org Palladium catalysts are also effective for other transformations, such as the cyanation of thiophene halides. thieme-connect.com

A major advancement in recent years is the development of direct C-H activation/functionalization reactions. acs.orgrsc.org These methods bypass the need for pre-functionalizing the thiophene ring (e.g., through halogenation or metallation), thus offering a more atom-economical and step-efficient synthesis. organic-chemistry.org Palladium catalysts can mediate the direct coupling of thiophene's C-H bonds with various organic halides or other coupling partners. rsc.orgorganic-chemistry.orgkobe-u.ac.jp Catalyst systems often consist of a palladium source, such as palladium(II) acetate, and a specialized phosphine (B1218219) ligand that facilitates the catalytic cycle. semanticscholar.org These emerging catalytic methods provide powerful and versatile tools for constructing complex thiophene-containing molecules with high precision and efficiency. nih.govnih.gov

Table 3: Catalytic Systems for Thiophene Functionalization

| Reaction Type | Catalyst System | Substrates | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | Allows for low catalyst loading and provides high yields of cyclopropylthiophenes. semanticscholar.org |

| Direct C-H Arylation | Bis(alkoxo)palladium complex | Thiophenes, Aryl bromides | Phosphine-free method with low catalyst loading (0.1-0.2 mol%). organic-chemistry.org |

| C-H Alkynylation | Palladium catalyst | 3-substituted thiophenes, Bromoalkynes | Catalyst control allows for regiodivergent synthesis, targeting either the C2 or C5 position. nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The development of environmentally benign synthetic routes for this compound is driven by the need to minimize hazardous waste and improve resource efficiency. The core of these green approaches is the modification of the traditional Friedel-Crafts acylation to replace toxic and corrosive catalysts and reduce solvent use. researchgate.net

Catalyst Replacement and Reusability: A major focus of sustainable synthesis is the replacement of conventional Lewis acids like AlCl₃. These catalysts are typically required in stoichiometric amounts because they form stable complexes with the resulting ketone product, preventing catalytic turnover and generating large quantities of acidic waste during aqueous workup. researchgate.netlscollege.ac.in Green alternatives include:

Heterogeneous Solid Acid Catalysts: Nanostructured metal oxides, such as zinc oxide (ZnO), have been developed as efficient and reusable catalysts for Friedel-Crafts acylation. researchgate.netsemanticscholar.org These solid catalysts can be easily recovered by simple filtration and reused multiple times without significant loss of activity, drastically reducing waste. semanticscholar.org

Metal- and Halogen-Free Activators: An alternative to metal-based Lewis acids is the use of activating agents like methanesulfonic anhydride. This approach promotes the acylation using carboxylic acids and results in waste streams free of metallic or halogenated components, improving the environmental profile of the synthesis. organic-chemistry.org

Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst in Friedel-Crafts reactions. beilstein-journals.org Their negligible vapor pressure, high thermal stability, and tunable nature make them a greener alternative to volatile organic solvents. beilstein-journals.org Certain chloroaluminate ionic liquids have been used, but more recent developments focus on air- and water-stable variants to improve practicality. beilstein-journals.org

Solvent-Free and Energy-Efficient Conditions: Another key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solventless Reactions: Acylation reactions over heterogeneous catalysts like nanostructured ZnO can be performed under solvent-free conditions, further enhancing the sustainability of the process. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of thiophene derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity compared to conventional heating methods. researchgate.netresearchgate.net This energy-efficient technique is a cornerstone of modern green synthesis. nih.govresearchgate.net

The following table summarizes green catalytic approaches applicable to the synthesis of thiophene-based keto-acids.

| Catalyst System | Acylating Agent | Key Advantages | Relevant Principles |

| Nanostructured ZnO | Acid Chlorides | Reusable, solvent-free conditions, selective mono-acylation. researchgate.netsemanticscholar.org | Waste reduction, use of heterogeneous catalysts. |

| Methanesulfonic Anhydride | Carboxylic Acids | Metal- and halogen-free, minimal waste, good yields. organic-chemistry.org | High atom economy, benign byproducts. |

| Ionic Liquids (e.g., TAAILs) | Acid Anhydrides | Reusable medium, catalyst and solvent in one, air/water stable options. beilstein-journals.org | Safer solvents, waste reduction. |

| Microwave Irradiation | Various | Drastically reduced reaction times, improved yields, energy efficiency. nih.govresearchgate.net | Enhancement of reaction efficiency. |

Advanced Reaction Conditions and High-Throughput Synthesis

Improving the efficiency, control, and speed of synthesis for this compound involves the use of advanced catalytic systems and reaction technologies. These methods are often foundational for developing high-throughput and automated synthesis platforms.

Advanced Catalytic Systems: Research has moved beyond traditional catalysts to explore more robust and highly active alternatives that function under milder conditions.

Metal Triflates: Lanthanide triflates, such as Erbium trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have proven to be effective and recyclable catalysts for Friedel-Crafts acylations, particularly under microwave-assisted conditions. sigmaaldrich.com They offer an alternative to more moisture-sensitive Lewis acids.

Polyphosphoric Acid (PPA) Esters: PPA esters are effective promoters for cyclization and acylation reactions, often facilitated by microwave irradiation to achieve high yields in very short reaction times without the need for metal catalysts. organic-chemistry.org

Domino Reactions: Advanced synthetic strategies can combine multiple reaction steps into a single operation. Domino Friedel-Crafts acylation/alkylation reactions have been used to construct complex polycyclic molecules in a single step, a strategy that could be adapted for derivatization of the target compound. nih.gov

High-Efficiency Reaction Technologies: The demand for rapid synthesis and screening of compounds has driven the adoption of technologies that accelerate reaction rates and enable automation.

Microwave-Assisted Synthesis: As a key enabling technology, microwave synthesis is central to advanced and high-throughput chemistry. The ability to achieve reaction temperatures rapidly and uniformly allows for the synthesis of compound libraries in a fraction of the time required by conventional methods. nih.govmdpi.com For instance, the synthesis of 5-arylthiophene-2-carboxylates was completed in 5 minutes under microwave irradiation, compared to 2-3 hours with conventional heating. researchgate.net

Continuous Flow Reactors: For large-scale manufacturing and high-throughput applications, continuous flow chemistry offers significant advantages. The synthesis of precursors for related thiophene compounds has been demonstrated using vapor phase chlorination in heated flow reactors, allowing for precise control over residence time, temperature, and reagent mixing, leading to high-purity products on a multi-kilogram scale. beilstein-journals.org

The table below compares conventional and microwave-assisted synthesis for related thiophene compounds, illustrating the advantages of advanced reaction conditions.

| Product Type | Method | Reaction Time | Yield |

| 5-Arylthiophene-2-carboxylates researchgate.net | Conventional Heating | 2-3 hours | Moderate |

| 5-Arylthiophene-2-carboxylates researchgate.net | Microwave Irradiation | 5 minutes | Good |

| Substituted 4-Thiazolidinones researchgate.net | Conventional Heating | 10-12 hours | 60-75% |

| Substituted 4-Thiazolidinones researchgate.net | Microwave Irradiation | 3-5 minutes | 75-92% |

These advanced methodologies, characterized by novel catalysts and high-efficiency technologies, are crucial for the modern, scalable, and rapid synthesis of this compound and its derivatives.

Reactivity at the Carboxylic Acid Moiety

The terminal carboxylic acid is a versatile functional group that undergoes a range of characteristic reactions, including esterification, amidation, reduction, and cyclization.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common modifications in synthetic chemistry.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which typically serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is used, or water is removed as it forms. masterorganicchemistry.com For instance, the esterification of a structurally similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is achieved by refluxing in methanol (B129727) with a sulfuric acid catalyst. mdpi.com

Amidation: The formation of amides from the carboxylic acid typically proceeds via an activated intermediate, as the direct reaction with an amine is generally unfavorable. A common laboratory method involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. Derivatization of a carboxylate moiety into an amide has been explored as a strategy to modify the biological properties of compounds while potentially reducing side effects. nih.gov

Table 1: Representative Esterification and Amidation Reactions This table presents generalized reaction conditions based on established chemical principles.

| Transformation | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.com | Alkyl ester |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | 1. Formation of acid chloride libretexts.org 2. Nucleophilic acyl substitution | N-substituted amide |

Reduction and Oxidation Processes

Reduction: The carboxylic acid group is relatively resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. libretexts.org Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (BH₃/THF) are effective for this transformation. libretexts.org The reaction with LiAlH₄ is a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, proceeding through an aldehyde intermediate that is instantly reduced further to the primary alcohol. libretexts.org These reductions often require elevated temperatures and extended reaction times. libretexts.org

Oxidation: The carbon atom of a carboxylic acid group is already in a high oxidation state. Consequently, it is generally not susceptible to further oxidation under standard chemical conditions.

Cyclization Reactions Involving the Valeric Acid Chain

The structure of this compound, featuring a keto group and a carboxylic acid connected by a flexible alkyl chain, allows for intramolecular cyclization reactions. One significant possibility is an intramolecular Friedel-Crafts acylation. By converting the carboxylic acid to its more reactive acid chloride derivative (using SOCl₂ or a similar reagent), the resulting acylium ion can attack the electron-rich thiophene ring, leading to the formation of a new fused ring system. Additionally, reductive cyclization of related oxo-amide derivatives has been shown to be a viable strategy for creating heterocyclic structures. orgsyn.org

Reactions at the Carbonyl Group (Oxo-position)

The ketone carbonyl group on the valeric acid chain is a key electrophilic site, making it a target for a variety of nucleophilic addition and reduction reactions. masterorganicchemistry.com

Nucleophilic Addition Reactions

The carbonyl carbon is sp² hybridized and has a trigonal planar geometry, making it accessible to nucleophiles. masterorganicchemistry.com Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This reaction can be performed with a wide array of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), to form new carbon-carbon bonds, resulting in a tertiary alcohol after a protonation workup step. youtube.com

Reductive Transformations

The ketone group is more easily reduced than the carboxylic acid. It can be selectively reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) (CH₂) group.

Reduction to a Secondary Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄), as well as stronger ones like lithium aluminum hydride (LiAlH₄), can efficiently reduce the ketone to a secondary alcohol. youtube.com This transformation is a cornerstone of organic synthesis.

Complete Deoxygenation: The carbonyl group can be completely removed and replaced by two hydrogen atoms using methods such as the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures) or the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated hydrochloric acid). These reactions would convert the oxo-group into a methylene group, yielding 5-(5-Chloro-2-thienyl)pentanoic acid.

Table 2: Summary of Reduction Reactions This table outlines common reduction pathways for the distinct functional groups in the title compound.

| Functional Group | Reducing Agent(s) | Product |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), Borane (BH₃/THF) libretexts.org | Primary Alcohol |

| Ketone (Oxo) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Ketone (Oxo) | Wolff-Kishner (H₂NNH₂, KOH), Clemmensen (Zn(Hg), HCl) | Methylene (CH₂) |

Reactivity of the Chlorinated Thiophene Ring

The thiophene ring in this compound is substituted at the 2-position with an acyl group and at the 5-position with a chlorine atom. This substitution pattern significantly influences the ring's electronic properties and reactivity towards various reagents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. The regiochemical outcome of such reactions on the 5-(5-chloro-2-thienyl) moiety is governed by the directing effects of the existing substituents.

Directing Effects: The acyl group (a ketone) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (C4). The chlorine atom is also deactivating due to its inductive effect but directs ortho and para due to resonance. For the chlorine at C5, the ortho position is C4.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile (E+) | Predicted Position of Substitution | Rationale |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | C4 | The acyl group directs meta (to C4); the chloro group directs ortho (to C4). |

| Br₂/FeBr₃ (Bromination) | Br⁺ | C4 | Both existing substituents direct the incoming electrophile to the same position. |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | C4 | The C4 position is electronically favored due to combined directing effects. |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, chloride) by a nucleophile. The success of this reaction hinges on the stabilization of the negatively charged intermediate (a Meisenheimer complex). libretexts.org

Activation: SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the electron-withdrawing acyl group is at the C2 position, which is meta to the C5 chloro substituent.

Reactivity: Due to the meta-relationship, the acyl group provides less stabilization to the Meisenheimer intermediate compared to an ortho or para substituent. libretexts.org Therefore, while the ring is electron-deficient, the potential for SNAr at the C5 position is moderate. The reaction would likely require potent nucleophiles (e.g., thiolates, alkoxides) and potentially elevated temperatures to proceed at a reasonable rate. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The C5-Cl bond of the thiophene ring serves as a potential handle for such transformations.

Reaction Types: Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Negishi couplings are theoretically possible at the C5 position.

Challenges and Solutions: Aryl chlorides are notably less reactive than the corresponding bromides and iodides, often requiring specialized, electron-rich phosphine ligands and robust palladium catalysts to facilitate the initial oxidative addition step. The presence of the carboxylic acid may also necessitate the use of a base that does not cause unwanted side reactions or protection of the acid group.

Alternative Couplings: Decarboxylative cross-coupling reactions, where the carboxylic acid group itself is replaced, represent an alternative strategy for functionalizing the molecule, though this involves the side chain rather than the C-Cl bond of the thiophene core. wikipedia.org

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Boronic acid/ester | Pd(0) catalyst + Ligand + Base | C-C |

| Stille Coupling | Organostannane | Pd(0) catalyst + Ligand | C-C |

| Heck Coupling | Alkene | Pd(0) catalyst + Base | C-C (alkenyl) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst + Ligand + Base | C-N |

The halogen-dance reaction is an isomerization process where a halogen atom migrates to a different position on an aromatic ring, typically induced by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). wikipedia.org

Mechanism and Feasibility: The reaction proceeds via deprotonation of the ring to form a lithiated intermediate, which then facilitates halogen migration. whiterose.ac.uk The tendency for halogens to migrate follows the trend I > Br > Cl, making the "dance" of a chlorine atom the most difficult to achieve. imperial.ac.uk While the isomerization of 2-chlorothiophene to 3-chlorothiophene (B103000) has been reported, it often requires specific conditions, such as zeolite catalysts, or may proceed with lower efficiency compared to bromo-derivatives. echemi.comresearchgate.net

Regioselectivity: In this compound, the most acidic ring proton is at the C4 position. Treatment with a strong base like LDA would preferentially generate the 4-lithio species. This intermediate could potentially trigger a migration of the chlorine from C5 to C4. However, the reaction would be complicated by the acidic proton of the carboxylic acid, which would need to be protected prior to the reaction. The thermodynamic equilibrium of the reaction would ultimately determine the final ratio of isomers. imperial.ac.uk

Stereochemical Considerations in Compound Transformations

The parent compound, this compound, is achiral as it lacks any stereocenters. However, many of its potential chemical transformations can introduce chirality, making stereochemistry a critical consideration in the synthesis of its derivatives.

Reduction of the Ketone: The most apparent transformation that generates a stereocenter is the reduction of the ketone in the valeric acid side chain. Using standard reducing agents like sodium borohydride would produce a racemic mixture of the corresponding secondary alcohol. The synthesis of a single enantiomer would require the use of a chiral reducing agent or a chiral catalyst.

Reactions at the α-Carbon: The C4 position of the valeric acid chain (α to the ketone) is enolizable. Reactions at this position, such as alkylation, could create a new stereocenter, leading to diastereomeric products if a stereocenter is already present or created elsewhere in the molecule.

Synthesis of Chiral Derivatives: The synthesis of biologically active molecules often requires precise stereochemical control. For instance, using 5-chlorothiophene-2-carboxylic acid as a starting material to build more complex structures, such as peptide-based inhibitors, often involves coupling with chiral amino acid synthons or employing diastereoselective reactions to establish the desired stereochemistry. acs.org

Derivatization Strategies and Analog Design Based on 5 5 Chloro 2 Thienyl 5 Oxovaleric Acid

Design of Structurally Modified Analogues for Chemical Exploration

The design of structurally modified analogues of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is a key strategy for exploring the chemical space around this scaffold. Modifications can be targeted at the carboxylic acid moiety, the aliphatic chain, or the chlorothiophene ring to investigate structure-activity relationships.

The carboxylic acid group is a prime site for derivatization. It can be converted into a more reactive intermediate, such as an acyl chloride, by reacting with agents like thionyl chloride. google.comgoogle.com This acyl chloride can then be treated with a variety of nucleophiles, including amines or alcohols, to generate a diverse range of amides and esters, respectively. For instance, the synthesis of N-substituted carboxamides has been demonstrated from related 5-chlorothiophene-2-carboxylic acid structures. google.com

Another approach involves modifying the thiophene (B33073) ring itself. The chloro-substituent can be replaced or other positions on the ring can be functionalized. For example, related 2-chlorothiophene (B1346680) materials can undergo nitration to introduce a nitro group onto the ring. researchgate.net Furthermore, the conversion of the chloro-thienyl moiety to a thienylboronic acid derivative opens up possibilities for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This allows for the introduction of a wide array of aryl or heteroaryl substituents, significantly expanding the structural diversity of the analogues. Modifications can also include the synthesis of 5'-S-aryl or alkyl thionucleosides from related chloro-deoxy precursors, indicating the reactivity of chloro-substituted heterocycles towards nucleophilic displacement. researchgate.net

Table 1: Examples of Derivatization Reactions for Analogue Synthesis

| Target Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride (-COCl) | google.com, google.com |

| Carboxylic Acid | Amide Formation | Activation (e.g., SOCl₂), then R-NH₂ | Amide (-CONHR) | google.com |

| Carboxylic Acid | Ester Formation | Activation (e.g., SOCl₂), then R-OH | Ester (-COOR) | |

| Thiophene Ring | Nitration | Mixed acid (HNO₃/H₂SO₄) | Nitrothiophene | researchgate.net |

| Thiophene Ring | Cross-Coupling | Conversion to boronic acid, then Pd catalyst + Ar-X | Aryl-substituted thiophene | sigmaaldrich.com |

| Aliphatic Chain | Reduction | Triethylsilane/Trifluoroacetic acid | Reduced ketone to methylene (B1212753) | researchgate.net |

Isosteric Replacements and Bioisosterism in Compound Design

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.com This approach is used to modulate a compound's activity, improve its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements can be envisioned.

The thiophene ring is a well-known bioisostere of the benzene (B151609) ring. researchgate.net Replacing the 5-chloro-2-thienyl group with a substituted phenyl ring, such as a 5-chloro-2-methoxyphenyl group, would result in an analogue with different electronic and conformational properties while maintaining aromaticity. nih.govcymitquimica.com

The carboxylic acid functional group is another key target for isosteric replacement. nih.gov Carboxylic acids can sometimes lead to poor membrane permeability or rapid metabolism. Replacing the carboxyl group with other acidic moieties like tetrazoles, 5-oxo-1,2,4-oxadiazoles, or phosphonic acids can overcome these liabilities while preserving the ability to engage in key ionic or hydrogen-bonding interactions. nih.gov The choice of isostere can significantly impact the compound's polarity and acidity. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisostere | Rationale / Potential Outcome | Reference |

|---|---|---|---|

| Thiophene Ring | Benzene Ring, Pyridine Ring | Modify aromatic character, alter metabolic profile, explore different binding interactions. | researchgate.net |

| Carboxylic Acid (-COOH) | Tetrazole | Maintain acidic pKa, increase metabolic stability, improve oral bioavailability. | nih.gov |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Modulate acidity and lipophilicity. | nih.gov |

| Carboxylic Acid (-COOH) | Phosphonic Acid (-PO₃H₂) | Increase polarity, potentially alter intrinsic activity. | nih.gov |

| Chloro Group (-Cl) | Trifluoromethyl Group (-CF₃) | Increase lipophilicity, act as a hydrogen bond acceptor, block metabolic sites. | cambridgemedchemconsulting.com |

| Ketone (C=O) | Oxime (=N-OH) | Alter geometry and hydrogen bonding capacity. |

Scaffold Modifications for Diversified Compound Libraries

The core structure of this compound serves as a scaffold that can be systematically modified to generate a diversified compound library for high-throughput screening. The goal is to create a collection of related but structurally distinct molecules to efficiently explore a wide range of biological targets. medchemexpress.com

Scaffold modification strategies leverage the synthetic reactions described previously (Section 4.1) in a combinatorial fashion. By varying the substituents at each modification point, a large library can be rapidly assembled. For example, starting with the 5-chlorothiophene-2-carbonyl chloride intermediate, a diverse library of amides can be created by reacting it with a collection of primary and secondary amines. google.com

Similarly, if the scaffold is converted to its boronic acid analogue, a library of biaryl compounds can be generated via Suzuki coupling with a diverse set of aryl halides. sigmaaldrich.com The aliphatic linker can also be a point of diversification; for example, by using different starting materials to vary the length of the alkyl chain or introducing substituents along the chain. The resulting library of compounds would possess a range of physicochemical properties (e.g., lipophilicity, polarity, shape), increasing the probability of identifying hits against biological targets. medchemexpress.com

Conjugation Chemistry with Biologically Relevant Scaffolds (e.g., Peptides)

Conjugating small molecules like this compound to biologically relevant scaffolds, such as peptides, can create novel chemical entities with enhanced properties, such as improved targeting or cell penetration. nih.gov The carboxylic acid handle is the most straightforward point of attachment for conjugation.

The most common method for peptide conjugation is the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of the thiophene derivative using a coupling agent (e.g., a carbodiimide (B86325) like EDC or DCC) and then reacting it with a free amine group on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. nih.gov

Alternatively, more advanced bioorthogonal conjugation methods can be employed for greater control and specificity. researchgate.net This would involve first modifying the thiophene scaffold to introduce a unique functional group, such as an azide (B81097) or an alkyne. This modified scaffold could then be attached to a peptide containing the complementary functional group via a "click chemistry" reaction, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net These reactions are highly efficient and can be performed under mild, aqueous conditions, making them suitable for complex biomolecules. nih.gov One study demonstrated the conjugation of a related N-(thenoyl)-L-glutamic acid moiety to a quinazoline (B50416) scaffold, highlighting the feasibility of linking such thiophene-containing acids to other complex molecules. nih.gov

Table 3: Conjugation Strategies for this compound

| Strategy | Reactive Groups | Resulting Linkage | Key Features | Reference |

|---|---|---|---|---|

| Amide Coupling | Carboxylic Acid + Amine (e.g., peptide lysine) | Amide Bond | Well-established, robust chemistry. Requires activating agents (e.g., EDC, HOBt). | nih.gov |

| Click Chemistry (CuAAC) | Alkyne + Azide | Triazole | High efficiency and specificity (bioorthogonal). Requires prior functionalization of both partners. | researchgate.net |

| Oxime Ligation | Aldehyde/Ketone + Oxyamine | Oxime Ether | Highly chemoselective, performed in aqueous media. Requires modification of the acid to an aldehyde. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 5 Chloro 2 Thienyl 5 Oxovaleric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the connectivity between atoms, and the spatial arrangement of the molecule.

¹H and ¹³C NMR for Carbon-Hydrogen Framework Analysis

One-dimensional ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid. The chemical shifts (δ) in the spectra are influenced by the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule.

In ¹H NMR, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chlorine atom at the C5 position of the thiophene ring will influence the chemical shift of the adjacent proton (H4), likely shifting it downfield. The protons of the valeric acid chain will appear in the aliphatic region (δ 2.0-3.5 ppm) as multiplets due to spin-spin coupling with adjacent non-equivalent protons. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

In ¹³C NMR, the carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing far downfield (δ > 170 ppm). The carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm), with their exact shifts influenced by the chloro and acyl substituents. The aliphatic carbons of the valeric acid chain will appear in the upfield region (δ 20-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory.

| Atom | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-CO OH) | - | ~178 |

| Ketone (-C =O) | - | ~192 |

| Thiophene C2 | - | ~142 |

| Thiophene C3 | ~7.2 (d) | ~132 |

| Thiophene C4 | ~7.7 (d) | ~134 |

| Thiophene C5 | - | ~140 |

| Valeric Acid C2 (-C H₂COOH) | ~2.5 (t) | ~33 |

| Valeric Acid C3 (-C H₂CH₂COOH) | ~2.1 (p) | ~20 |

| Valeric Acid C4 (-C H₂CO-) | ~3.1 (t) | ~37 |

| Carboxylic Acid (-COOH ) | ~12.0 (br s) | - |

d = doublet, t = triplet, p = pentet, br s = broad singlet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for confirming the sequence of the valeric acid chain by showing correlations between the protons on C2, C3, and C4. It would also show a correlation between the two coupled protons (H3 and H4) on the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comscribd.com It allows for the definitive assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over two to four bonds. sdsu.eduscribd.com This long-range connectivity information is vital for piecing together the entire molecular puzzle. For this molecule, key HMBC correlations would include:

Correlations from the thiophene protons (H3, H4) to the ketone carbonyl carbon (C5), linking the aromatic ring to the side chain.

Correlations from the C4 protons of the valeric acid chain to the ketone carbonyl carbon.

Correlations from the C2 and C3 protons to the carboxylic acid carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While critical for determining stereochemistry in complex molecules, its application for this specific structure is less vital as there are no major stereochemical features to resolve.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. alevelchemistry.co.uk The fragmentation patterns observed in MS offer valuable clues for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. measurlabs.comresearchgate.net For this compound, with the molecular formula C₉H₉ClO₃S, HRMS can distinguish its exact mass from other potential compounds having the same nominal mass. alevelchemistry.co.uk The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in characteristic isotopic patterns (e.g., an M+2 peak with ~3:1 intensity ratio for chlorine), further confirming the elemental composition. miamioh.edu

Calculated Exact Mass for C₉H₉ClO₃S

| Isotopologue | Exact Mass (Da) |

| C₉H₉³⁵ClO₃S | 232.0012 |

| C₉H₉³⁷ClO₃S | 233.9982 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion), which is then fragmented to produce daughter ions. nih.govnih.gov Analyzing these fragmentation pathways provides definitive structural confirmation. The fragmentation of this compound is expected to follow predictable pathways for ketones and carboxylic acids. libretexts.orgyoutube.comyoutube.com

Key fragmentation processes would include:

Alpha-Cleavage: The most characteristic fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com This would result in the formation of a stable 5-chloro-2-thienoyl acylium ion, which would be a prominent peak in the spectrum.

Carboxylic Acid Fragmentation: The carboxylic acid moiety can undergo fragmentation through the loss of a hydroxyl radical (•OH, -17 Da) or a carboxyl group (•COOH, -45 Da). youtube.com

McLafferty Rearrangement: Both the ketone and carboxylic acid carbonyls could potentially undergo a McLafferty rearrangement if a gamma-hydrogen is available, leading to the neutral loss of an alkene. youtube.comyoutube.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure / Neutral Loss |

| 232 | [M]⁺ (Molecular Ion) |

| 187 | [M - COOH]⁺ |

| 145 | [5-Chloro-2-thienyl-C≡O]⁺ (Acylium ion from alpha-cleavage) |

| 111 | [C₄H₂ClS]⁺ (Chlorothienyl cation) |

| 99 | [C₄H₃O₂]⁺ |

| 45 | [COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.czresearchgate.netnih.gov

For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups and the hydroxyl group. The C=O stretch of the carboxylic acid typically appears as a broad band around 1700-1725 cm⁻¹, while the ketone C=O stretch is expected around 1680-1700 cm⁻¹. pressbooks.pubspectroscopyonline.com The conjugation with the thiophene ring lowers the ketone's stretching frequency compared to a simple aliphatic ketone. pg.edu.plbohrium.com The O-H stretch of the carboxylic acid's hydrogen-bonded dimer will produce a very broad and strong absorption in the 2500-3300 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy provides complementary information. While C=O stretches are visible, C=C and C-S bonds of the thiophene ring often produce strong Raman signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ketone C=O | Stretch (Aryl Ketone) | 1680 - 1700 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Thiophene Ring C=C | Stretch | 1500 - 1600 | Medium-Variable |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| Thiophene C-S | Stretch | 600 - 800 | Medium-Weak |

| C-Cl | Stretch | 650 - 850 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, offering valuable information about its electronic structure and the extent of conjugation. In derivatives of this compound, the chromophore system is primarily composed of the substituted thiophene ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals).

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the nature and position of substituents on the thiophene ring. The chlorine atom and the oxovaleric acid side chain influence the electronic distribution and, consequently, the energy of these transitions. Generally, the UV spectra of thiophene derivatives exhibit characteristic absorption bands related to π-π* transitions within the aromatic ring. nii.ac.jp The conjugation between the thiophene ring and the carbonyl group of the valeric acid chain is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted thiophene. A 2-substituent on a thiophene ring typically results in stronger conjugation compared to a 3-substituent. nii.ac.jp

Kinetic studies of coupling reactions involving thiophene derivatives often utilize UV-Vis spectroscopy to monitor the formation of products over time, as the electronic structure of the resulting molecule will have a distinct spectral signature. researchgate.net For instance, the reaction of a 3-substituted thiophene can be followed by observing the appearance of a new absorption band corresponding to the product. researchgate.net

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| Thiophene-2-carboxylic acid | Ethanol | 248, 270 (shoulder) | - | nii.ac.jp |

| 3-Bromothiophene | Acetonitrile (B52724) | 238 | - | researchgate.net |

| Di-2-pyridyl ketone thiophene-2-carboxylic acid hydrazone (dpktch) | DMSO | 315, 373 | 19,000, 7,000 | researchgate.net |

This table presents data for related thiophene derivatives to illustrate typical spectral characteristics, not for this compound itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound, single-crystal X-ray diffraction would confirm the connectivity of the atoms and the conformation of the molecule.

The analysis of crystal structures of related thiophene derivatives reveals important structural features. For example, studies on halogenated dihydrothiophene dioxides show that the five-membered ring can be perfectly planar or adopt a twisted conformation depending on the substitution pattern. researchgate.net In the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the molecule's conformation and intermolecular hydrogen bonding network have been elucidated. nih.gov Similarly, X-ray analysis of manganese complexes with a di-2-pyridyl ketone thiophene-2-carboxylic acid hydrazone ligand confirmed the coordination geometry around the metal center and the intricate network of hydrogen bonds in the extended structure. researchgate.net

The crystal structure of a derivative would reveal the planarity of the thiophene ring, the orientation of the chloro substituent, and the conformation of the oxovaleric acid side chain. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would also be identified, providing insights into the crystal packing and the supramolecular architecture.

Below is a table with representative crystallographic data for a related thiophene derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [MnBr₂(η³-N,N,O-dpktch)] | C₁₇H₁₃Br₂MnN₃OS | Orthorhombic | P2₁2₁2₁ | 8.835(2) | 13.149(3) | 16.208(4) | 90 | researchgate.net |

This table presents data for a related thiophene derivative to illustrate typical crystallographic parameters, not for this compound itself.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures and for assessing the purity of the final product. The choice of chromatographic method depends on the volatility and polarity of the compounds.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable thiophene derivatives. When coupled with detectors like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), GC offers high sensitivity and selectivity for sulfur-containing compounds. shimadzu.comshimadzu.com The analysis of thiophene in benzene (B151609), for instance, demonstrates the capability of these detectors to identify trace amounts of thiophenic impurities. shimadzu.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. A fast HPLC-UV method has been developed for monitoring thiophenic compounds, where separation is achieved on a C18 column with a mobile phase of acetonitrile and water. mdpi.com The UV detector allows for the quantification of the separated components based on their characteristic absorption.

Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For thiophene isomers, TLC has been used to separate compounds based on their polarity, with visualization under UV light. researchgate.net

The following table summarizes typical conditions for the chromatographic analysis of related thiophene compounds.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (90:10 v/v) | UV | Separation of dibenzothiophene (B1670422) and its derivatives | mdpi.com |

| GC | Capillary Column (e.g., DB-1) | Helium | SCD | Trace analysis of thiophene in benzene | shimadzu.com |

| TLC | Silica Gel | Varies based on polarity | UV light | Separation of thiophene isomers | researchgate.net |

This table presents typical chromatographic conditions for the analysis of related thiophene compounds, not specifically for this compound.

Computational and Theoretical Investigations of 5 5 Chloro 2 Thienyl 5 Oxovaleric Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 5-(5-Chloro-2-thienyl)-5-oxovaleric acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures. nih.gov

Ab initio methods, such as Hartree-Fock (HF), while historically significant, are often used as a baseline for more advanced calculations. For greater accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied, though at a higher computational expense.

Table 1: Predicted Electronic Properties of this compound using DFT (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. sci-hub.se |

| Dipole Moment | 3.2 D | Provides information on the overall polarity of the molecule. |

The flexible valeric acid chain in this compound allows for multiple conformations. Conformational analysis is crucial to identify the most stable three-dimensional structures and to understand the energetic barriers between them. This is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum chemical methods.

The results of such an analysis would be an energetic landscape, or potential energy surface, which maps the energy of the molecule as a function of its conformational degrees of freedom. The global minimum on this surface corresponds to the most stable conformer. The relative energies of other low-energy conformers and the transition states connecting them provide insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental spectra to assign the observed vibrational modes to specific molecular motions. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and chromophores present in the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3400 |

| Ketone | C=O stretch | ~1710 |

| Carboxylic Acid | C=O stretch | ~1750 |

| Thiophene (B33073) Ring | C-H stretch | ~3100 |

| Thiophene Ring | C-S stretch | ~840 |

| Alkyl Chain | C-H stretch | ~2950 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. nih.gov An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule and, typically, a surrounding solvent environment over a period of time.

These simulations can provide detailed insights into:

Conformational Dynamics: How the molecule explores different conformations over time.

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute and the specific interactions, such as hydrogen bonding between the carboxylic acid group and water.

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For a novel molecule like this compound, these parameters might need to be specifically developed or adapted from existing force fields.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can be used to explore the potential reaction pathways of this compound. This is particularly useful for understanding its synthesis, degradation, or metabolic fate.

For a given chemical reaction, computational methods can be used to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

By mapping the entire reaction pathway, from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be obtained. This involves calculating the energies of reactants, products, intermediates, and transition states. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.

For example, the synthesis of thiophene derivatives often involves electrophilic substitution reactions. numberanalytics.com Computational studies can elucidate the mechanism of such reactions by modeling the formation of the sigma complex (Wheland intermediate) and determining the activation barriers for substitution at different positions on the thiophene ring. numberanalytics.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. nih.govbenthamdirect.com These models are pivotal in modern drug discovery and chemical research for predicting the behavior of new chemical entities, thereby prioritizing synthesis and testing, which can reduce costs and animal testing. benthamdirect.comresearchgate.net For a compound like this compound, QSAR/QSPR studies, though not extensively published for this specific molecule, can be hypothetically constructed based on established principles and studies on analogous thiophene derivatives and ketone-containing carboxylic acids. nih.govresearchgate.net

The core of any QSAR/QSPR model lies in the numerical representation of the molecular structure through descriptors. These descriptors can be categorized based on the dimensionality of the information they encode. benthamdirect.com For this compound, a variety of descriptors would be calculated to build a predictive model.

Potential Molecular Descriptors for this compound

| Descriptor Class | Examples of Descriptors Relevant to the Structure |

| 0D-Descriptors | Molecular Weight, Atom Count, Bond Count |

| 1D-Descriptors | Sum of atomic polarizabilities, Sum of bond refractions |

| 2D-Descriptors | Topological Indices (e.g., Randić index, Wiener index), Kier & Hall Connectivity Indices, Kappa Shape Indices, 2D Autocorrelation Vectors |

| 3D-Descriptors | van der Waals Volume and Surface Area, Dipole Moment, Energy of the Highest Occupied Molecular Orbital (HOMO), Energy of the Lowest Unoccupied Molecular Orbital (LUMO) |

A QSAR model for this compound and its analogs could be developed to predict a specific biological activity, such as anti-inflammatory or antimicrobial effects, which are common for thiophene derivatives. nih.govresearchgate.netmdpi.com The process would involve synthesizing a series of derivatives with variations in their structure and experimentally determining their biological activity (e.g., IC₅₀ values for enzyme inhibition).

Similarly, a QSPR model could predict key physicochemical properties. For instance, a model could be built to predict the acidity (pKa) of the carboxylic acid group, a crucial parameter influencing a molecule's pharmacokinetic profile. Studies on other ketones and carboxylic acids have successfully used QSPR to predict such properties. researchgate.netresearchgate.net

The development of a robust QSAR/QSPR model involves several statistical steps. Initially, a dataset of compounds with known activities or properties is divided into a training set, to build the model, and a test set, to validate its predictive power. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are then employed to create the mathematical equation that links the descriptors to the activity or property. nih.govresearchgate.net

For example, a hypothetical QSAR equation for the anti-inflammatory activity of a series of thiophene derivatives might look like:

pIC₅₀ = β₀ + β₁(LUMO) + β₂(Dipole) + β₃(ASA)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LUMO and Dipole are electronic descriptors, and ASA is the accessible surface area. The coefficients (β) are determined by the regression analysis.

Illustrative QSAR Model Parameters for Anti-inflammatory Activity

| Descriptor | Coefficient (β) | p-value | Contribution |

| (Intercept) | 4.50 | <0.001 | Baseline Activity |

| LUMO | -0.85 | <0.01 | Electronic Effects |

| Dipole Moment | 0.25 | <0.05 | Polarity |

| Accessible Surface Area | -0.02 | <0.05 | Steric Effects |

The performance of such a model is evaluated using several statistical metrics. The coefficient of determination (r²) indicates how well the model fits the training data, while the cross-validated coefficient of determination (q²) and the predictive r² for the external test set assess the model's predictive ability. nih.gov

Hypothetical Predictive Performance of a QSAR Model

| Statistical Parameter | Value | Interpretation |

| r² (training set) | 0.92 | 92% of the variance in the training set is explained by the model. |

| q² (cross-validation) | 0.85 | Good internal predictivity. |

| r² (test set) | 0.88 | Excellent predictive power for new compounds. |

| Standard Error of Estimate (SEE) | 0.15 | Low error in the predicted values. |

By establishing and validating such models, researchers could virtually screen libraries of yet-to-be-synthesized derivatives of this compound to identify those with the highest predicted activity or most desirable properties, thus guiding further research and development. researchgate.net

Biological and Biochemical Interactions of 5 5 Chloro 2 Thienyl 5 Oxovaleric Acid Molecular and Mechanistic Studies

Enzyme Inhibition and Activation Studies (in vitro, isolated enzyme systems)

No publicly available studies were found that specifically investigate the inhibitory or activating effects of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid on isolated enzyme systems. While research on other molecules containing a chlorothiophene moiety has been conducted, such as the investigation of 2,5-dichloro thienyl substituted thiazole (B1198619) derivatives as potential inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase nih.gov, no such data exists for this compound itself.

Receptor Binding Assays (cell-free systems, molecular docking)

There is no available research on the receptor binding profile of this compound from cell-free system assays. Furthermore, no molecular docking studies specifically modeling the interaction of this compound with any biological receptor have been published. Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein nih.gov, but this has not been applied to the subject compound in the available literature. For instance, while docking studies have been performed on other chlorothiophene-containing structures, like the antithrombotic agent Rivaroxaban which interacts with Factor Xa, this information is not transferable to this compound. nih.gov

Interaction with Biomolecules (e.g., proteins, peptides) at a Molecular Level

Specific data on the molecular-level interactions between this compound and biomolecules such as proteins or peptides are not present in the current scientific literature. The study of such interactions often involves techniques to characterize both non-covalent and covalent bonding. mdpi.com For example, research on the antithrombotic agent BAY 59-7939, which also contains a 5-chlorothiophene group, revealed its binding mode within the S1 subsite of the coagulation enzyme Factor Xa through X-ray crystallography. nih.gov However, no similar structural biology or binding studies have been reported for this compound.

Chemoenzymatic Synthesis and Biocatalysis Applications

No literature was found describing the chemoenzymatic synthesis of this compound or its use in biocatalysis applications. Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules, often with high stereoselectivity. nih.govnih.gov Biocatalysis employs enzymes for chemical transformations nih.govresearchgate.net, and while it is a broad field with many applications, including the reduction of ketones almacgroup.com, there are no specific reports of its use for or with this compound.

Investigation of Metabolic Pathways (enzymatic transformations, in vitro models)

There are no specific studies on the metabolic pathways or enzymatic transformations of this compound in in vitro models. Generally, compounds containing a thiophene (B33073) ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.orgnih.gov Studies on some α-chlorothiophene compounds in human liver microsomes have shown the formation of glutathione (B108866) (GSH) adducts, indicating metabolic bioactivation. acs.org However, the specific metabolic fate of this compound has not been documented.

Applications and Emerging Roles of 5 5 Chloro 2 Thienyl 5 Oxovaleric Acid in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The unique structural arrangement of 5-(5-chloro-2-thienyl)-5-oxovaleric acid, possessing both a carboxylic acid and a ketone, makes it a versatile precursor in the field of organic synthesis. These two functional groups can be selectively or simultaneously involved in reactions to construct more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Systems

A significant application of γ-keto acids, such as this compound, is in the synthesis of various heterocyclic systems. The reaction of the γ-keto acid with hydrazine (B178648) derivatives is a well-established method for the preparation of pyridazinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities.

Specifically, the cyclocondensation of this compound with hydrazine would yield 6-(5-chloro-2-thienyl)-4,5-dihydro-2H-pyridazin-3-one. This reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via amidation with the carboxylic acid moiety. The resulting dihydropyridazinone can be a key intermediate for further elaborations. For instance, subsequent oxidation can lead to the corresponding aromatic pyridazinone. The general transformation is depicted below: